molecular formula C20H28N2O5 B14861224 3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14861224
M. Wt: 376.4 g/mol
InChI Key: ZJEPKHPYWNILAU-UHFFFAOYSA-N
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Description

3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with phenylacetic acid derivatives under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl ester, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-3-(phenacylamino)propanoic acid

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-10-9-15(13-22)16(11-18(24)25)21-12-17(23)14-7-5-4-6-8-14/h4-8,15-16,21H,9-13H2,1-3H3,(H,24,25)

InChI Key

ZJEPKHPYWNILAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(CC(=O)O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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